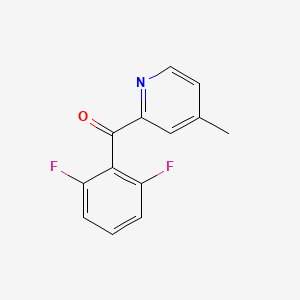

2-(2,6-Difluorobenzoyl)-4-methylpyridine

Übersicht

Beschreibung

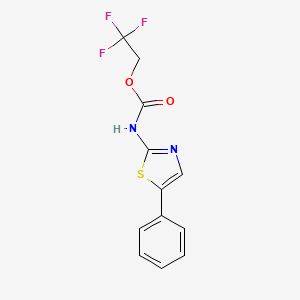

“2,6-Difluorobenzoyl isocyanate” is a laboratory chemical . It’s an important raw material and intermediate used in organic synthesis . It has been used in the preparation of a series of novel 2-aryl substituted 4H-3,1-benzoxazin-4-ones .

Molecular Structure Analysis

The molecular structure of “2,6-Difluorobenzoyl isocyanate” can be found on various chemical databases .

Chemical Reactions Analysis

“2,6-Difluorobenzoyl chloride” has been used in the regioselective synthesis of 3,6-disubstituted-2-aminoimidazo[1,2-a]pyridine . It has also been used in Friedel-Crafts acylation reactions of toluene, anisol, thioanisol, 4-phenoxyacetophenone, and N,N-diacetyl-4-phenoxyaniline .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2,6-Difluorobenzoyl chloride” include a density of 1.4±0.1 g/cm3, a boiling point of 186.5±0.0 °C at 760 mmHg, and a melting point of 128-132 °C (lit.) .

Wissenschaftliche Forschungsanwendungen

Biochemistry

In biochemistry, 2-(2,6-Difluorobenzoyl)-4-methylpyridine is utilized as an intermediate for the synthesis of 2,6-Difluorobenzamide , which is a key component in pesticide industries . This compound is particularly significant in the production of insecticidal benzoylphenyl urea derivatives, known for their role as chitin formation inhibitors, affecting the growth and development of insects .

Agriculture

In agriculture, derivatives of 2-(2,6-Difluorobenzoyl)-4-methylpyridine are used in the formulation of herbicides and fungicides. The compound’s properties allow for the development of chemicals that can control pests and diseases effectively, contributing to crop protection and yield improvement .

Material Science

Material science applications include the use of this compound in the development of novel materials with specific properties. Its reactivity is leveraged to create polymers and coatings that can be used in various industrial applications, potentially enhancing durability and performance .

Analytical Chemistry

In analytical chemistry, 2-(2,6-Difluorobenzoyl)-4-methylpyridine is employed in the development of analytical methods. It can be used as a standard or reagent in chromatographic techniques to quantify and identify compounds, ensuring accuracy and precision in chemical analysis .

Environmental Science

Environmental science research may utilize this compound in the study of environmental pollutants and their breakdown products. It can be used to understand the behavior of fluorinated compounds in the environment and their potential impact on ecosystems .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of 2-(2,6-Difluorobenzoyl)-4-methylpyridine is Cyclin-dependent kinase 2 . This enzyme plays a crucial role in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest.

Mode of Action

2-(2,6-Difluorobenzoyl)-4-methylpyridine interacts with its target by binding to the active site of the enzyme, thereby inhibiting its activity . This interaction results in changes in the cell cycle progression, leading to cell cycle arrest and potentially cell death.

Biochemical Pathways

The compound affects the cell cycle regulation pathway. By inhibiting Cyclin-dependent kinase 2, it disrupts the normal progression of the cell cycle . The downstream effects of this disruption can include cell cycle arrest, apoptosis, or other forms of cell death.

Result of Action

The molecular and cellular effects of 2-(2,6-Difluorobenzoyl)-4-methylpyridine’s action include disruption of the cell cycle, potentially leading to cell cycle arrest and cell death . This can result in the inhibition of cell proliferation and growth.

Eigenschaften

IUPAC Name |

(2,6-difluorophenyl)-(4-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2NO/c1-8-5-6-16-11(7-8)13(17)12-9(14)3-2-4-10(12)15/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAACYYMKRAZLDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C(=O)C2=C(C=CC=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,6-Difluorobenzoyl)-4-methylpyridine | |

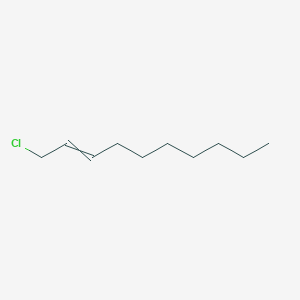

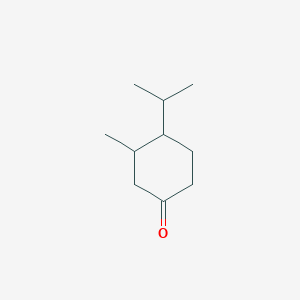

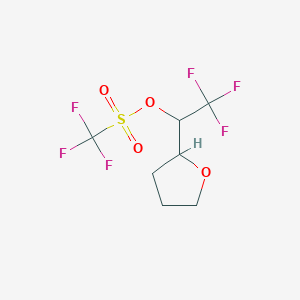

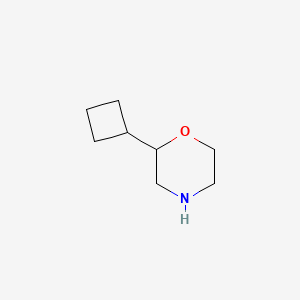

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![({4-[(2-Chlorophenyl)methoxy]-3,5-dimethylphenyl}methyl)(methyl)amine hydrochloride](/img/structure/B1452477.png)

![Methyl 2-bromo-2-[2-(trifluoromethyl)phenyl]acetate](/img/structure/B1452482.png)